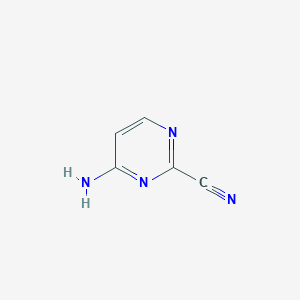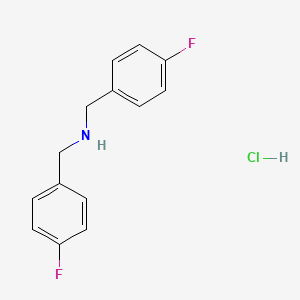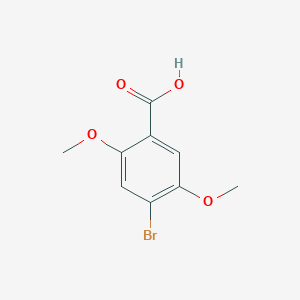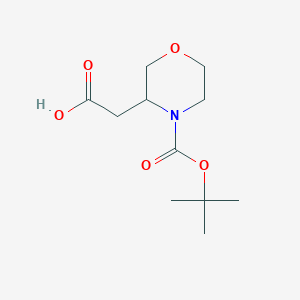
4-Boc-3-Carboxymethylmorpholine
Descripción general
Descripción
4-Boc-3-Carboxymethylmorpholine is a derivative of morpholine, a heterocyclic amine, which is characterized by the presence of a morpholine ring and functional groups such as a tert-butoxycarbonyl (Boc) and a carboxymethyl group. This compound is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of morpholine derivatives can be achieved through various methods. For instance, the synthesis of a related compound, 4-amino-2-carboxymethyl-3-morpholinone, was derived from malic acid to mimic a tripeptide sequence in thrombin inhibitors . Similarly, the synthesis of N-Boc-morpholine-2-carboxylic acids involved an enantioselective process using enzyme-catalyzed kinetic resolution . These methods highlight the versatility in synthesizing morpholine derivatives, which could be applied to the synthesis of 4-Boc-3-Carboxymethylmorpholine.
Molecular Structure Analysis
Molecular structure analysis of morpholine derivatives can be performed using techniques such as X-ray crystallography, as demonstrated in the study of a novel inhibitor of hepatitis B, where the crystal structure of a morpholine derivative was determined . Additionally, spectroscopic methods like NMR and FT-IR spectroscopy were used to elucidate the structure of a novel morpholinomethyl compound . These techniques are crucial for confirming the molecular structure of synthesized compounds, including 4-Boc-3-Carboxymethylmorpholine.
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions. For example, the synthesis of tetrahydroquinolines from N-boc-3-piperidone involved base-promoted regioselective synthesis and subsequent deprotection of the Boc group . This indicates that the Boc group in 4-Boc-3-Carboxymethylmorpholine could also be deprotected under acidic conditions, allowing for further functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be inferred from related studies. For instance, the analysis of intermolecular interactions using Hirshfeld surface analysis was performed for a morpholine derivative . Additionally, DFT studies provided insights into the electronic properties and potential NLO material applications of a morpholinomethyl compound . These studies suggest that 4-Boc-3-Carboxymethylmorpholine may also exhibit interesting electronic properties and intermolecular interactions that could be explored for various applications.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis of Reboxetine Analogs
The enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids, key intermediates in the production of reboxetine analogs, was achieved through enzyme-catalyzed kinetic resolution. This process demonstrated the potential of 4-Boc-3-Carboxymethylmorpholine in the synthesis of stereochemically complex pharmaceuticals (Fish et al., 2009).
Detoxification Mechanisms in Arabidopsis
Though not directly mentioning 4-Boc-3-Carboxymethylmorpholine, this study highlights the extensive chemical detoxification mechanisms in plants, potentially intersecting with the allelochemical pathways involving similar compounds (Baerson et al., 2005).
Lipase-Catalyzed Kinetic Resolution
4-Boc-3-Carboxymethylmorpholine was involved in the lipase-catalyzed kinetic resolution of cyclic N-Boc protected β-aminoacids, showcasing its versatility in selective chemical synthesis (Pousset et al., 2004).
Chemical Synthesis and Transformation
Regioselective Synthesis of Tetrahydroquinolines
A base-promoted regioselective synthesis approach was developed for tetrahydroquinolines using N-boc-3-piperidone, indicating the potential use of related Boc-protected compounds in complex organic syntheses (Shally et al., 2019).
Solid-Phase Synthesis Techniques
The solid-phase synthesis of 1-substituted tetrahydroisoquinoline derivatives was performed using BOC-protected tetrahydroisoquinoline carboxylic acids, emphasizing the importance of Boc protection in modern synthetic chemistry (Bunin et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOPNRRQHPWQMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626109 | |
| Record name | [4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Boc-3-Carboxymethylmorpholine | |
CAS RN |
859155-89-8 | |
| Record name | [4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



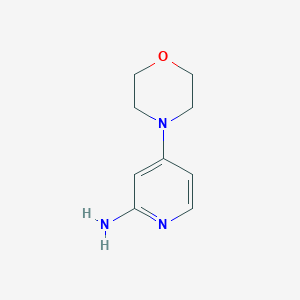
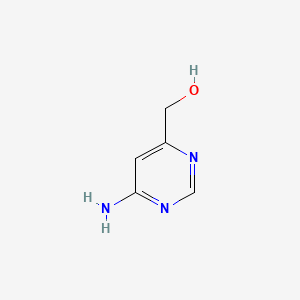
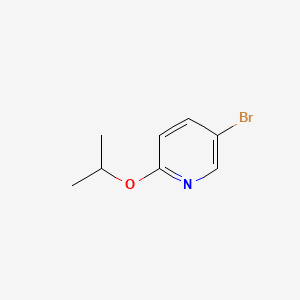
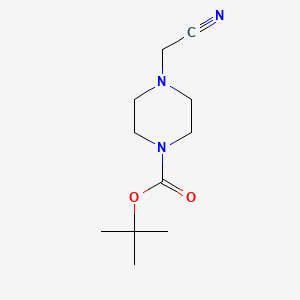
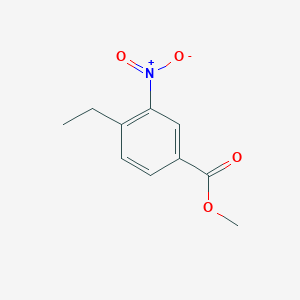
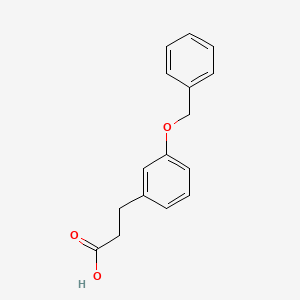
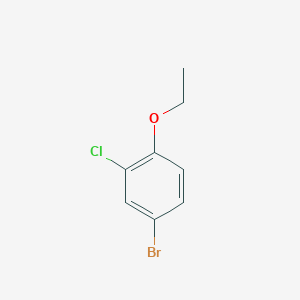
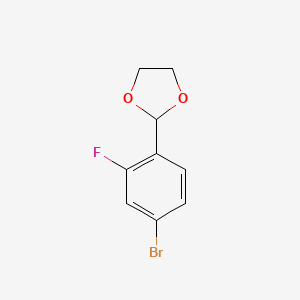
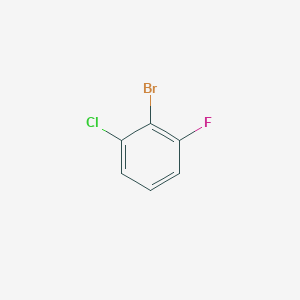
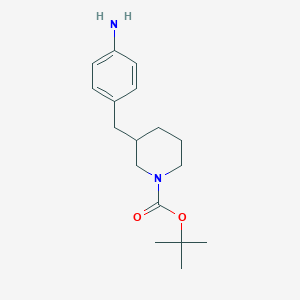
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)
